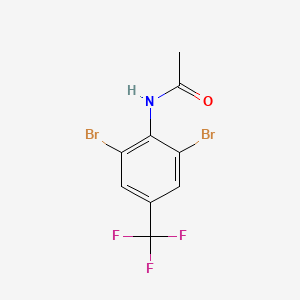![molecular formula C13H8BrN B3042339 4'-bromo-[1,1'-Biphenyl]-4-carbonitrile CAS No. 57774-35-3](/img/structure/B3042339.png)
4'-bromo-[1,1'-Biphenyl]-4-carbonitrile
概要
説明
4’-Bromo-[1,1’-Biphenyl]-4-ol is a biphenyl starting material . It is a colorless crystal and is insoluble in water . It has a molecular weight of 233.104 .
Synthesis Analysis
4’-Bromo-[1,1’-Biphenyl]-4-ol is a useful intermediate in various chemical reactions . For instance, it has been used in the synthesis of 4-biphenylthiolate . In another example, 4’-Bromo-[1,1’-Biphenyl]-4-ol acetate was synthesized .Molecular Structure Analysis
The molecular structure of 4’-Bromo-[1,1’-Biphenyl]-4-ol can be represented as C6H5C6H4Br . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis
4-Bromobiphenyl undergoes reduction to biphenyl in cationic micelles (cetyltrimethyl-ammonium bromide) by electrochemically generated anion radicals of 9-phenylanthracene .Physical And Chemical Properties Analysis
4’-Bromo-[1,1’-Biphenyl]-4-ol has a boiling point of 310 °C and a melting point of 82-86 °C . It is a solid in form .科学的研究の応用
Selective Receptors and Extraction Abilities
4'-bromo-[1,1'-Biphenyl]-4-carbonitrile has been utilized in the synthesis of 4-tert-butylcalix[4]arene nitriles, which have shown significant extraction abilities for heavy metal cations, particularly Hg(2+). These compounds have been found to be efficient and selective cation receptors, with their complexation behavior investigated through various spectroscopic methods (Tabakci, Alici, & Karatas, 2013).
Electrochemical Reduction
Research has also focused on the electrochemical reduction of compounds related to this compound, such as 4′-bromomethylbiphenyl-2-carbonitrile. This reduction involves the cleavage of carbon–bromine bonds, potentially forming radical anions. Convolution analysis of voltammetric data and reorganization energy calculations have been key in understanding these processes (Prasad & Sangaranarayanan, 2005).
Crystal Structure Analysis
The crystal structure of various derivatives of this compound has been a subject of study. For instance, a derivative crystallizing in the orthorhombic space group showed significant aryl–perfluoroaryl stacking, influencing its molecular arrangement. This structural understanding is crucial for developing materials with desired properties, such as non-linear optical materials (Heckel, Hulliger, Schwarzer, & Weber, 2015).
Luminescence and Thermal Properties
Derivatives of this compound have been analyzed for their luminescence and thermal properties. The compounds exhibit high thermal stability and specific luminescent behaviors, making them potential candidates for various applications in material sciences (Tang, Xi, Sun, Wang, Kang, & Gao, 2021).
Antibacterial Activity
Some compounds synthesized using this compound as a starting material have been tested for antibacterial, antifungal, and antimalarial activities. These compounds have shown promising results, with some exhibiting more potent effects than standard drugs like quinine and ampicillin (Malani & Dholakiya, 2013).
Synthesis and Characterization of Derivatives
The synthesis and characterization of various derivatives of this compound have been a significant area of study. These derivatives have potential applications in diverse fields such as liquid crystal technology, pharmaceuticals, and organic electronics. For example, their use in the preparation of liquid crystal intermediates highlights their importance in material science and engineering (Miao, Wang, Zhang, Zhang, Li, & Wang, 2013).
Safety and Hazards
特性
IUPAC Name |
4-(4-bromophenyl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN/c14-13-7-5-12(6-8-13)11-3-1-10(9-15)2-4-11/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVHKOVPWZKVCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

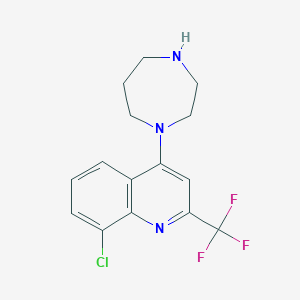
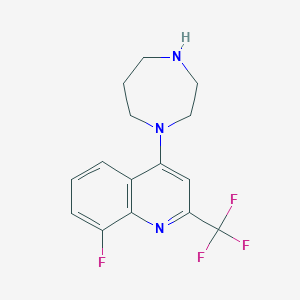

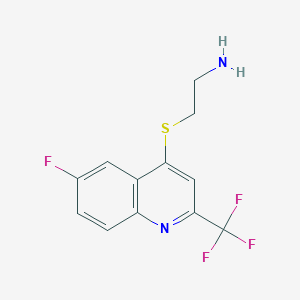
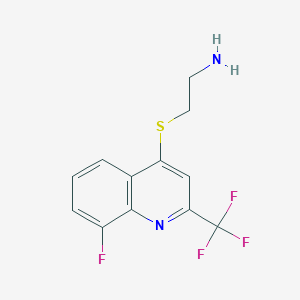

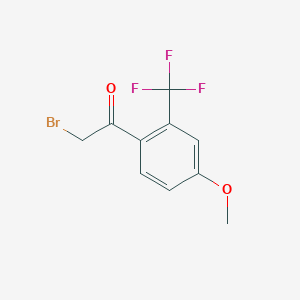
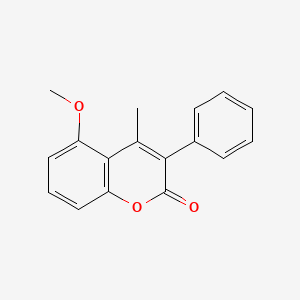

![2-[2-[4-(2-Thiophen-2-ylethynyl)phenyl]ethynyl]thiophene](/img/structure/B3042273.png)
![2-Bromo-1-[5-fluoro-2-(trifluoromethyl)phenyl]ethanone](/img/structure/B3042274.png)


